N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine
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Overview
Description
N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization, chlorination, and condensation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be operationally simple and practical. The process often involves the use of robust reaction conditions and readily available reagents to ensure high yield and purity. For example, the synthesis might include steps such as the use of diethyl malonate, followed by cyclization and chlorination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Uniqueness
N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
908287-23-0 |
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Molecular Formula |
C7H5ClN4O |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN4O/c8-6-5-4(2-12-13)1-9-7(5)11-3-10-6/h1-3,13H,(H,9,10,11) |
InChI Key |
PQQOIYUCJULKAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=NO |
Origin of Product |
United States |
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